molecular formula C14H23N5O2 B12126144 8-(Diethylamino)-3-methyl-7-(2-methylprop-2-enyl)-4,5-dihydropurine-2,6-dione

8-(Diethylamino)-3-methyl-7-(2-methylprop-2-enyl)-4,5-dihydropurine-2,6-dione

Cat. No.: B12126144
M. Wt: 293.36 g/mol
InChI Key: UZLJSKRZBCDRCC-UHFFFAOYSA-N
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Description

8-(Diethylamino)-3-methyl-7-(2-methylprop-2-enyl)-4,5-dihydropurine-2,6-dione is a complex organic compound with a unique structure that includes a diethylamino group, a methyl group, and a methylprop-2-enyl group attached to a purine-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Diethylamino)-3-methyl-7-(2-methylprop-2-enyl)-4,5-dihydropurine-2,6-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo alkylation, amination, and cyclization reactions under controlled conditions. Common reagents used in these reactions include alkyl halides, amines, and catalysts such as palladium or platinum complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

8-(Diethylamino)-3-methyl-7-(2-methylprop-2-enyl)-4,5-dihydropurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, amines, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alkane derivatives.

Scientific Research Applications

8-(Diethylamino)-3-methyl-7-(2-methylprop-2-enyl)-4,5-dihydropurine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-(Diethylamino)-3-methyl-7-(2-methylprop-2-enyl)-4,5-dihydropurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    8-(Diethylamino)-3-methyl-7-(2-methylprop-2-enyl)-4,5-dihydropurine-2,6-dione: shares structural similarities with other purine derivatives, such as caffeine and theobromine.

    Caffeine: A well-known stimulant found in coffee and tea, with a similar purine core structure.

    Theobromine: Found in chocolate, with similar stimulant properties and a related chemical structure.

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H23N5O2

Molecular Weight

293.36 g/mol

IUPAC Name

8-(diethylamino)-3-methyl-7-(2-methylprop-2-enyl)-4,5-dihydropurine-2,6-dione

InChI

InChI=1S/C14H23N5O2/c1-6-18(7-2)13-15-11-10(19(13)8-9(3)4)12(20)16-14(21)17(11)5/h10-11H,3,6-8H2,1-2,4-5H3,(H,16,20,21)

InChI Key

UZLJSKRZBCDRCC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC2C(N1CC(=C)C)C(=O)NC(=O)N2C

Origin of Product

United States

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